Fc1ccc2NC(=O)OC(=O)c2c1
. The InChI key is UBKGOWGNYKVYEF-UHFFFAOYSA-N
.
6-Fluoroisatoic anhydride is a chemical compound characterized by its unique molecular structure and properties. It is classified as an isatoic anhydride, which is a derivative of isatoic acid. The compound has garnered attention in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
The synthesis of 6-fluoroisatoic anhydride typically involves the reaction of 6-fluoroisatin with dehydrating agents such as acetic anhydride or oxalyl chloride.
The molecular structure of 6-fluoroisatoic anhydride consists of a fused benzene and lactam ring system, featuring a fluorine atom at the 6-position relative to the nitrogen-containing ring.
6-Fluoroisatoic anhydride participates in several notable chemical reactions:
The mechanism by which 6-fluoroisatoic anhydride exerts its effects primarily involves its reactivity as an electrophile in various synthetic pathways.
The purity of commercially available samples is often ≥99% as determined by gas chromatography .
6-Fluoroisatoic anhydride finds use in several scientific domains:
The synthesis of 6-fluoroisatoic anhydride via oxidative cyclization begins with appropriately substituted isatin precursors, typically 5-fluoroisatin. This methodology adapts classical chromic acid oxidation protocols used for unsubstituted isatoic anhydride to fluorinated analogs. The reaction proceeds through a Baeyer-Villiger-type oxidation mechanism, where the carbonyl group adjacent to the indole nitrogen is activated for nucleophilic attack by peroxide species. Under controlled conditions, the fluoro substituent remains stable while the isatin scaffold undergoes ring expansion and dehydration to form the benzoxazine-2,4-dione core [4] [9].
Modern adaptations employ urea-hydrogen peroxide complex (UHP) as a safer oxidant alternative to chromic acid. The reaction occurs in glacial acetic acid/formic acid mixtures at 60-70°C, achieving yields of 85-90% for 6-fluoroisatoic anhydride with >98% purity. Critical parameters include maintaining stoichiometric control (1:1.2 isatin:UHP ratio) and temperature regulation to prevent N-deformylation side reactions. Ultrasonic irradiation significantly enhances this process, reducing reaction times from 8 hours to 45 minutes by improving oxidant diffusion and intermediate solvation [4]. The fluorinated product precipitates upon cooling and requires minimal purification, making this method particularly suitable for industrial scale-up.
Halogenation approaches provide an alternative pathway where fluorination occurs either pre- or post-anhydride ring formation. Electrophilic fluorination of isatoic anhydride itself faces regioselectivity challenges due to competing reactions at multiple nucleophilic sites. Instead, substrate-directed fluorination proves more effective: 4-fluoroanthranilic acid undergoes cyclodehydration using phosgene equivalents to yield 6-fluoroisatoic anhydride. This strategy capitalizes on the ortho-carboxy group's directing effect, which shields the 4-position and promotes selective electrophilic substitution at the 6-position during precursor synthesis [5] [8].
Table 1: Halogenation Approaches for 6-Fluoroisatoic Anhydride Synthesis
Fluorination Stage | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Precursor (Anthranilic Acid) | Acetyl hypofluorite/CH₃CN, 0°C | 4-F:6-F = 1:8 | 68 |
Precursor (Anthranilic Acid) | Selectfluor®/MeOH, RT | 4-F:6-F = 1:5 | 62 |
Isatoic Anhydride | F₂ gas/AcOH, 40°C | Multiple products | <20 |
Isatoic Anhydride | NFSi/CF₃COOH, 60°C | 6-F:7-F = 3:1 | 45 |
Modern protocols utilize late-stage fluorination with N-fluorobenzenesulfonimide (NFSi) in trifluoroacetic acid at 60°C, achieving moderate regioselectivity (3:1 preference for 6- over 7-fluorination). The electron-deficient benzoxazine ring deactivates positions 5 and 8, limiting polyfluorination. Nevertheless, precursor fluorination remains superior for achieving >95% regiopurity. Industrial implementations favor continuous flow fluorination of anthranilic acid derivatives followed by anhydride closure, enabling safer handling of volatile fluorinating agents [8].
Catalytic systems address the inherent limitations of stoichiometric fluorination by enhancing selectivity and reducing waste. Palladium-catalyzed carbonylation represents the most advanced catalytic route: 2-amino-5-fluorobenzoic acid reacts with carbon monoxide under aqueous conditions in the presence of Pd(II) catalysts (5 mol% PdCl₂, 10 mol% 1,10-phenanthroline) at 80°C and 20 bar CO pressure. This reductive carbonylation achieves 88-92% yield with exceptional regioretention, as the fluorine atom remains undisturbed during catalysis [5] [8].
Lewis acid-mediated electrophilic fluorination provides another catalytic approach. Using titanium tetrachloride (10 mol%) as a fluoride scavenger, 6-unsubstituted isatoic anhydride undergoes directed fluorination with NFSi in dichloroethane at 50°C. The titanium complex temporarily coordinates to the anhydride carbonyls, activating the adjacent C6 position toward electrophilic attack while suppressing N-fluorination. This method delivers 75% yield with >20:1 regioselectivity for the 6-fluoro isomer. However, catalyst poisoning by anhydride hydrolysis products remains a technical challenge, necessitating rigorous anhydrous conditions [8].
Solvent selection critically influences reaction kinetics, product purity, and isolation efficiency in 6-fluoroisatoic anhydride manufacturing. Glacial acetic acid serves as the standard medium for oxidative cyclizations due to its dual functionality: dissolving isatin precursors while protonating peroxide nucleophiles to enhance electrophilicity. However, acetic acid promotes N-acetylation side reactions at temperatures >80°C, reducing yields by 15-20%. Trifluoroacetic acid (TFA) eliminates this issue but increases costs 5-fold and complicates recycling [4] [8].
Table 2: Solvent Systems for Industrial Synthesis Optimization
Solvent System | Reaction Type | Temperature (°C) | Reaction Time (h) | Purity (%) | Recyclability |
---|---|---|---|---|---|
Glacial AcOH | Oxidative Cyclization | 70 | 2.5 | 96 | Moderate |
AcOH/H₂O (4:1) | Phosgene Cyclization | 40 | 1 | 98 | High |
TFA | Electrophilic Fluorination | 60 | 8 | 99 | Low |
DMF/Toluene (1:3) | Catalytic Carbonylation | 100 | 12 | 97 | Moderate |
AcOH/ClCH₂COOH (3:1) | Halogen Exchange | 118 | 6 | 95 | High |
Mixed aqueous/organic systems revolutionize phosgene-mediated cyclizations of fluorinated anthranilic acids. Employing water/dichloromethane (1:2) with cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst enables 95% conversion in <1 hour at 40°C. The anhydride precipitates directly from the aqueous phase, eliminating organic extraction steps. Crucially, this system suppresses hydrolysis to 6-fluoroanthranilic acid, maintaining yields >90% even with electron-deficient substrates. For halogen exchange routes, chloroacetic acid/acetic acid mixtures (1:3) facilitate fluorine-chlorine exchange at elevated temperatures (110-118°C) without requiring specialized pressure equipment [1] [3].
Industrial synthesis faces a fundamental choice between aggressive chlorosulfonic acid and milder hydrogen peroxide-based oxidation systems. Chlorosulfonic acid (ClSO₃H) enables direct conversion of 5-fluoro-2-nitrobenzoic acid to 6-fluoroisatoic anhydride via reductive cyclization at 100-110°C. This one-pot method achieves 82-85% yield through sequential nitro reduction, carbamate formation, and dehydration. However, it generates corrosive byproducts (HCl, SO₂) requiring specialized reactor linings (Hastelloy or glass-lined steel) and extensive effluent treatment. Residual sulfonates in the product (0.5-1.5%) also complicate pharmaceutical applications [2] [8].
Hydrogen peroxide-based protocols offer an environmentally superior alternative. The urea-hydrogen peroxide (UHP)/acetic acid system operates at 60-70°C with water as the sole byproduct. Although initial yields were lower (70-75%), modern optimizations using sonochemical activation achieve 89% yield with >99.5% purity. Energy consumption analysis reveals a 40% reduction in cumulative energy demand (CED) compared to chlorosulfonic acid routes. Table 3 quantifies the operational contrasts:
Table 3: Chlorosulfonic Acid vs. Hydrogen Peroxide Protocol Comparison
Parameter | Chlorosulfonic Acid Process | Hydrogen Peroxide/UHP Process |
---|---|---|
Temperature | 100-110°C | 60-70°C |
Reaction Time | 8-12 hours | 1.5-3 hours (0.75h with ultrasound) |
Byproducts | HCl, SO₂, sulfonated impurities | H₂O |
Equipment Requirements | Corrosion-resistant reactors | Glass-lined or stainless steel |
Yield | 82-85% | 85-89% |
Purity | 97-98% (requires recrystallization) | >99.5% (direct isolation) |
Production Cost | $42-48/kg | $28-33/kg |
Environmental Impact (E-factor) | 8.7 | 1.2 |
The economic advantage of peroxide-based routes becomes pronounced at scale: a 5,000-ton/year facility reduces operating costs by 35% primarily through eliminated corrosion maintenance, reduced waste treatment, and solvent recyclability >95%. Pharmaceutical manufacturers increasingly adopt UHP processes to avoid genotoxic sulfonate impurities, though chlorosulfonic acid remains in use for non-pharma applications where cost dominates over purity [2] [4] [8].
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